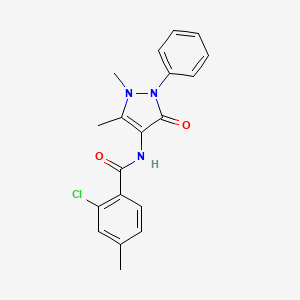![molecular formula C14H16N4O2 B5315663 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5315663.png)
4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine, also known as AZD-6738, is a small molecule inhibitor that targets the enzyme Ataxia Telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response, which plays a critical role in maintaining genomic stability and preventing the development of cancer. In recent years, AZD-6738 has gained significant attention as a potential therapeutic agent for the treatment of cancer.
作用機序
The primary target of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine is ATR, which plays a critical role in the DNA damage response. ATR is activated in response to DNA damage, and initiates a signaling cascade that leads to cell cycle arrest and DNA repair. By inhibiting ATR, 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine prevents the activation of this signaling cascade, leading to an accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine has also been shown to have effects on normal cells. Specifically, 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine has been shown to induce senescence in normal cells, which is a state of irreversible cell cycle arrest. This effect may be beneficial in the treatment of cancer, as it may prevent the development of resistance to therapy.
実験室実験の利点と制限
One advantage of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine is its specificity for ATR, which reduces the likelihood of off-target effects. In addition, 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine has been shown to be effective in combination with other cancer therapies, which may enhance its overall efficacy. However, one limitation of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine is its potential toxicity, which may limit its use in certain patient populations.
将来の方向性
There are several future directions for the development of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine as a therapeutic agent. One area of interest is the identification of biomarkers that can predict response to 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine. In addition, there is ongoing research to identify other targets that may enhance the efficacy of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine in cancer therapy. Finally, there is interest in the development of combination therapies that include 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine, which may further improve its efficacy in treating cancer.
合成法
The synthesis of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4,6-dimethoxy-2-nitropyrimidine, which is then reacted with 3-(3-pyridinyl)-1-azetidinecarboxylic acid to form the desired product. The final compound is purified using column chromatography to obtain a pure product.
科学的研究の応用
4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing cell death in cancer cells. In addition, 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine has also been shown to enhance the efficacy of other cancer therapies, including chemotherapy and radiation therapy. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of 4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine in cancer patients.
特性
IUPAC Name |
4,6-dimethoxy-2-(3-pyridin-3-ylazetidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-19-12-6-13(20-2)17-14(16-12)18-8-11(9-18)10-4-3-5-15-7-10/h3-7,11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWIWYOLRPKITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CC(C2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)


![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)

![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)
![4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)